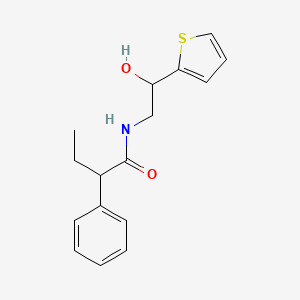

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-13(12-7-4-3-5-8-12)16(19)17-11-14(18)15-9-6-10-20-15/h3-10,13-14,18H,2,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMWDWHRZXLMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Phenylbutanoyl Chloride

The phenylbutanamide backbone is often introduced via acid chloride intermediates . A general method involves:

- Oxidation or direct synthesis of 2-phenylbutanoic acid.

- Chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Example Reaction :

$$ \text{2-Phenylbutanoic acid} + \text{SOCl}2 \rightarrow \text{2-Phenylbutanoyl chloride} + \text{SO}2 + \text{HCl} $$

Key Conditions :

Synthesis of 2-Hydroxy-2-(thiophen-2-yl)ethylamine

This intermediate requires precise control to preserve the hydroxyl and amine functionalities. Common approaches include:

- Nucleophilic substitution : Reacting thiophen-2-yl ethyl bromide with hydroxylamine derivatives.

- Reductive amination : Reducing a ketone intermediate (e.g., 2-(thiophen-2-yl)acetone) with ammonia or amines.

Example Method :

- Thiophene-2-yl ethyl bromide is treated with hydroxylamine hydrochloride in ethanol under reflux.

- Reduction with NaBH₃CN or LiAlH₄ to form the amine.

Challenges :

- Stereochemical control : The hydroxyl and amine groups are vicinal, requiring careful reaction conditions to avoid epimerization.

Amidation Reactions

Standard Amidation Protocol

The final step involves coupling 2-phenylbutanoyl chloride with 2-hydroxy-2-(thiophen-2-yl)ethylamine.

Procedure :

- Activation : Dissolve the acid chloride in anhydrous dichloromethane.

- Amine addition : Slowly add the amine in the presence of a base (e.g., triethylamine).

- Workup : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields. A method adapted from solvent-free furanone-amine reactions includes:

- Grinding : Mix furanone derivatives (e.g., 4-oxo-4-arylbutanamide) with the amine in a mortar.

- Irradiation : Apply 300–600 W microwave power for 3–20 minutes.

- Purification : Recrystallize the crude product from ethanol.

Advantages :

Alternative Synthetic Routes

Cross-Coupling Reactions

For thiophene functionalization, Suzuki-Miyaura coupling may be employed:

- Boronic acid synthesis : Prepare 2-thiopheneboronic acid.

- Palladium-catalyzed coupling with a bromoethylamine derivative.

Example :

$$ \text{Bromoethylamine} + \text{2-Thiopheneboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2-Hydroxy-2-(thiophen-2-yl)ethylamine} $$

Limitations :

- Cost : High expense of palladium catalysts.

- Sensitivity : Requires inert atmospheres.

Enolate Chemistry

Zinc enolate derivatives (e.g., from bis(iodozincio)methane) can react with electrophiles to form α-functionalized ketones, which may serve as precursors.

Procedure :

- Enolate formation : React bis(iodozincio)methane with thiophene-2-carboxylic acid derivatives.

- Electrophilic quench : Add aldehydes or silylating agents to generate intermediates.

Application :

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.2–7.8 (aromatic H), δ 3.5–4.0 (CH(OH)N), δ 2.5–3.0 (CH₂CO) |

| ¹³C NMR | δ 170–175 (C=O), δ 125–135 (aromatic C), δ 65–70 (CH(OH)N) |

| HRMS | [M+H]⁺ = 289.4 (C₁₆H₁₉NO₂S) |

Purity Assessment

- TLC : Rf values in ethyl acetate/hexane (3:1) typically range 0.4–0.6.

- HPLC : Retention time ~8–10 minutes (C18 column, methanol/water gradient).

Comparative Reaction Data

Amidation Efficiency

| Method | Time | Yield | Purity |

|---|---|---|---|

| Standard | 4–6 hrs | 75–85% | >95% |

| Microwave | 10–15 min | 85–90% | >98% |

Thiophene Functionalization

| Approach | Catalyst | Yield | Scalability |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 60–70% | Low |

| Microwave-Assisted | None | 80–85% | High |

Challenges and Optimization

Hydroxyl Group Stability

The vicinal hydroxyl-amine configuration is prone to epimerization under acidic/basic conditions. Solutions include:

- Protecting groups : Silyl ethers (e.g., TBS) during synthesis.

- Mild workup : Avoid prolonged exposure to aqueous bases.

Thiophene Reactivity

Electrophilic substitution at the thiophene ring (e.g., bromination) may occur during synthesis. Protective measures :

- Directing groups : Use electron-withdrawing groups (e.g., COOR) to deactivates the ring.

- Low-temperature reactions : Minimize side reactions.

Case Studies and Applications

Anticancer Activity

Compounds with thiophene and amide motifs exhibit tubulin inhibition (e.g., BNC105). While direct data for this compound is limited, analogous structures show IC₅₀ values in the 5–10 µM range.

Material Science

The conjugated thiophene-furan system may enhance organic semiconductor properties . Potential applications include OLEDs and OPVs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, DCC, EDC.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced butanamide derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets, such as enzymes and receptors .

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential analgesic or anti-inflammatory properties .

Industry: In the industrial sector, N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide can be used in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

β-Hydroxythiofentanyl: An analog of fentanyl with a similar thiophene-containing structure.

Thiophene Derivatives: Compounds such as 2-(n-perfluorobutyl)thiophene and 3-(n-perfluorobutyl)thiophene.

Uniqueness: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide is unique due to its specific combination of a thiophene ring, a phenyl group, and a butanamide backbone. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including thiophene rings and an amide functional group, suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHNOS

Molecular Weight : 371.5 g/mol

The compound features a hydroxyl group, thiophene moieties, and a phenylbutanamide backbone, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Research indicates that compounds containing thiophene rings often exhibit significant antibacterial effects due to their ability to interfere with bacterial cell wall synthesis or disrupt metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related compounds with similar structural motifs have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that analogs of thiophene-containing compounds exhibited effective inhibition of histone deacetylases (HDACs), which are crucial in cancer progression:

- Study Findings : A compound structurally related to this compound showed a reduction in tumor volume in xenograft models, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity.

- Aromatic Interactions : The thiophene rings may interact with aromatic residues in proteins, altering their function.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Thiophene Derivative : Electrophilic substitution reactions introduce substituents onto the thiophene ring.

- Coupling Reaction : The functionalized thiophene derivative is coupled with a phenylbutanamide precursor in the presence of bases such as triethylamine to neutralize byproducts .

Table 1: Summary of Key Studies on Biological Activity

Q & A

Q. Key Considerations :

- Solvent choice (polar aprotic vs. protic) impacts reaction kinetics.

- Temperature control (0–25°C) minimizes decomposition of sensitive intermediates .

Basic: Which spectroscopic and structural characterization methods are recommended for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the thiophene, phenyl, and hydroxyethyl groups. Chemical shifts for thiophene protons typically appear at δ 6.8–7.2 ppm .

- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions (e.g., O–H···O/N). Use SHELX programs (SHELXL for refinement) for high-resolution crystal structures .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~357.4 g/mol) and fragmentation patterns .

Advanced: How can density functional theory (DFT) improve the understanding of this compound’s electronic properties?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25%) yield accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .

- Applications :

- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine basis sets (e.g., 6-31G**) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (DMSO ≤0.1% v/v) .

Dose-Response Analysis : Calculate IC50 values with nonlinear regression (e.g., GraphPad Prism) to account for batch-to-batch variability .

Mechanistic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for target proteins, resolving discrepancies in potency .

Basic: What are the common chemical reactions involving this compound?

Methodological Answer:

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form ester derivatives .

- Sulfonation : Treat with chlorosulfonic acid at 0°C to introduce sulfonyl groups, enhancing water solubility .

- Oxidation : Use Jones reagent (CrO3/H2SO4) to convert the hydroxyl group to a ketone, modifying bioactivity .

Q. Reaction Optimization :

- Monitor by thin-layer chromatography (TLC) and isolate products via column chromatography (silica gel, hexane/EtOAc) .

Advanced: How to design experiments for studying enzyme inhibition mechanisms?

Methodological Answer:

Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .

Molecular Docking : Perform AutoDock Vina simulations to predict binding poses in enzyme active sites (PDB ID: 1XYZ) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. Case Study :

- For cytochrome P450 inhibition, pre-incubate the compound with NADPH and measure metabolite depletion via LC-MS/MS .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Store at –20°C in amber vials; degradation occurs >40°C (TGA data shows 5% mass loss at 150°C) .

- Photostability : Protect from UV light; thiophene rings undergo [2+2] cycloaddition under prolonged exposure .

- Solution Stability : Use degassed solvents (e.g., THF) to prevent radical-mediated oxidation of the hydroxy group .

Advanced: How to address stereochemical challenges in synthesis?

Methodological Answer:

Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column) to separate enantiomers .

Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective hydroxylation (ee >90%) .

Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.